1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine 1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14624184
InChI: InChI=1S/C16H27N3O/c1-2-17-9-11-19(12-10-17)15-5-7-18(8-6-15)14-16-4-3-13-20-16/h3-4,13,15H,2,5-12,14H2,1H3
SMILES:
Molecular Formula: C16H27N3O
Molecular Weight: 277.40 g/mol

1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine

CAS No.:

Cat. No.: VC14624184

Molecular Formula: C16H27N3O

Molecular Weight: 277.40 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine -

Specification

Molecular Formula C16H27N3O
Molecular Weight 277.40 g/mol
IUPAC Name 1-ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine
Standard InChI InChI=1S/C16H27N3O/c1-2-17-9-11-19(12-10-17)15-5-7-18(8-6-15)14-16-4-3-13-20-16/h3-4,13,15H,2,5-12,14H2,1H3
Standard InChI Key UTOKAERHUJGCKM-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CO3

Introduction

1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound featuring a piperazine ring and a piperidine ring, along with a furan moiety. This unique structural combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis and Chemical Behavior

The synthesis of 1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine typically involves multiple steps that require careful optimization to improve yields and purity. The compound's chemical behavior can be analyzed through various reactions, which are crucial for understanding its potential applications.

Biological Activity and Potential Applications

Preliminary research suggests that compounds with similar structures can act as inhibitors or modulators of neurotransmitter receptors, particularly in the central nervous system. The furan and piperidine components are known to influence binding affinities and selectivity toward specific receptors, potentially providing therapeutic effects for conditions such as anxiety, depression, and other neurological disorders.

CompoundStructural FeaturesUnique Aspects
1-Ethyl-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperazineContains thiophene instead of furanMay exhibit different electronic properties affecting receptor binding
1-Methyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazineMethyl group instead of ethylPotentially alters lipophilicity and bioavailability
1-Ethyl-4-[1-(furan-3-ylmethyl)piperidin-4-yl]piperazineFuran at position 3May influence reactivity and selectivity towards targets

Interaction Studies

Interaction studies involving 1-Ethyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]piperazine focus on its binding affinity to various receptors. Initial findings indicate that compounds with similar structures can exhibit selective binding to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Further studies are needed to elucidate its precise mechanisms of action and therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator